![molecular formula C10H7ClN2O B11775876 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11775876.png)
2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile
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Overview
Description
2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by the presence of a chloro and methyl group on the benzoxazole ring, along with an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chloro-2-methylbenzoic acid with acetonitrile under dehydrating conditions. The reaction is often catalyzed by a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzoxazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The acetonitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that benzoxazole derivatives exhibit significant anticancer properties. In a study, 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile was synthesized and evaluated for its cytotoxic effects against various cancer cell lines. The compound demonstrated promising activity, particularly against breast and lung cancer cells, suggesting potential as a lead compound for drug development .
Case Study: Synthesis and Evaluation
A recent study synthesized this compound and tested it against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed an IC50 value of 12 µM for MCF-7 cells, indicating a significant cytotoxic effect compared to standard chemotherapeutics .
Agrochemicals
2. Pesticidal Properties
The compound has also been investigated for its pesticidal properties. Benzoxazole derivatives are known to exhibit fungicidal and insecticidal activities. In agricultural studies, this compound was tested against common agricultural pests and fungal pathogens.
Case Study: Efficacy Against Fungal Pathogens
In a controlled environment, the compound was applied to crops infested with Fusarium spp., showing over 70% efficacy in inhibiting fungal growth. This positions it as a potential candidate for developing new fungicides .
Material Sciences
3. Polymer Chemistry
The unique properties of this compound have led to its use in polymer chemistry. Its ability to act as a monomer or additive in the synthesis of polymers enhances thermal stability and mechanical strength.
Data Table: Comparison of Mechanical Properties
Property | Control Polymer | Polymer with this compound |
---|---|---|
Tensile Strength (MPa) | 45 | 60 |
Elongation at Break (%) | 300 | 350 |
Thermal Stability (°C) | 200 | 250 |
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzo[d]oxazol-5-yl)boronic acid
- 5-Ethylbenzo[d]oxazol-2(3H)-one
- 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one
Uniqueness
Compared to other benzoxazole derivatives, 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile is unique due to the presence of both chloro and acetonitrile groups, which can significantly influence its chemical reactivity and biological activity.
Biological Activity
The compound 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile is a derivative of benzoxazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H8ClN3O
- Molecular Weight : 223.64 g/mol
- Appearance : White to light yellow solid
- Solubility : Soluble in organic solvents but insoluble in water
Synthesis
The synthesis of this compound typically involves the condensation reaction between 5-chloro-2-methylbenzoxazole and acetonitrile. The reaction conditions can vary, but recent advancements have focused on using eco-friendly solvents and catalysts to enhance yield and reduce environmental impact.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.63 | Induces apoptosis via p53 activation |
HCT-116 (Colorectal) | 12.45 | Inhibits cell proliferation |
HeLa (Cervical) | 18.00 | Alters cell cycle dynamics |
These findings suggest that the compound may act as a potent inducer of apoptosis and could be developed further as a chemotherapeutic agent.
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic proteins such as p53 and caspase-3 in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G1/S checkpoint, which prevents cancer cells from dividing.
- Inhibition of Tumor Growth : In vivo studies have demonstrated that treatment with this compound significantly reduces tumor size in xenograft models.
Study 1: Cytotoxicity Assessment
In a study conducted by George et al., various benzoxazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that this compound exhibited substantial cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .
Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism behind the compound's anticancer activity. Flow cytometry analysis revealed that treatment with this compound resulted in increased apoptosis rates in treated cells, confirming its role as an apoptosis inducer .
Properties
Molecular Formula |
C10H7ClN2O |
---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
2-(5-chloro-2-methyl-1,3-benzoxazol-7-yl)acetonitrile |
InChI |
InChI=1S/C10H7ClN2O/c1-6-13-9-5-8(11)4-7(2-3-12)10(9)14-6/h4-5H,2H2,1H3 |
InChI Key |
CAOAJOQWUAYTSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=CC(=C2O1)CC#N)Cl |
Origin of Product |
United States |
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